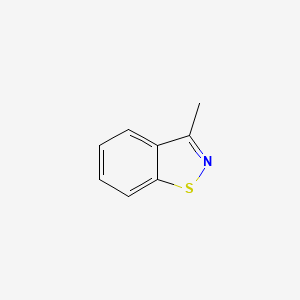

3-Methyl-1,2-benzisothiazole

Description

Significance of Benzisothiazole Scaffold in Contemporary Chemistry

The benzisothiazole scaffold, a fusion of a benzene (B151609) and an isothiazole (B42339) ring, is a privileged structure in medicinal chemistry and materials science. nih.govderpharmachemica.comontosight.ai This core is present in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. nih.govderpharmachemica.com The versatility of the benzisothiazole ring system allows for the synthesis of derivatives with significant potential in drug discovery and the development of new materials. derpharmachemica.comnih.gov Compounds incorporating this scaffold have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties, among others. ontosight.ai

Overview of Research Trajectories for 3-Methyl-1,2-benzisothiazole

Research on this compound is following several key trajectories. A primary focus is its utilization as a versatile synthetic intermediate for constructing more complex molecular architectures. acs.orgchemicalbook.com In medicinal chemistry, it serves as a building block for developing new therapeutic agents, leveraging the inherent biological potential of the benzisothiazole core. ontosight.ai Furthermore, its unique electronic and structural properties are being explored in the field of materials science for the creation of novel functional materials.

Chemical Profile of this compound

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in research.

Nomenclature and Identifiers

The compound is systematically named according to IUPAC conventions and is assigned a unique CAS number for unambiguous identification in chemical databases.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6187-89-9 |

| Molecular Formula | C8H7NS |

| Molecular Weight | 149.21 g/mol |

Data sourced from references chemsrc.commatrix-fine-chemicals.com.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling and reaction conditions.

| Property | Value |

| Density | 1.217 g/cm³ |

| Boiling Point | 167.7ºC at 760 mmHg |

| Flash Point | 52ºC |

Data sourced from reference chemsrc.com.

Molecular Structure and Spectroscopic Data

The arrangement of atoms and bonds in this compound gives rise to its characteristic spectroscopic fingerprint. The structure consists of a benzene ring fused to an isothiazole ring, with a methyl group at the 3-position. ontosight.ai

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for its characterization.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons and the methyl group protons. worktribe.com |

| ¹³C NMR (CDCl₃) | Resonances for the eight carbon atoms in the molecule. amazonaws.com |

| IR (KBr) | Characteristic absorption bands for C-H, C=N, and C=C stretching vibrations. amazonaws.com |

| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z 149, corresponding to the molecular weight. amazonaws.com |

Synthesis and Manufacturing

The preparation of this compound can be achieved through various synthetic routes, with methods adaptable from laboratory to potential industrial scales.

Common Laboratory-Scale Synthesis Methods

One common laboratory synthesis involves the cyclization of appropriate precursors. For instance, derivatives of 2-mercaptobenzamide can undergo intramolecular N-S bond formation to yield the benzisothiazole core. mdpi.com Another approach involves the reaction of 2-(tert-Butylsulfanyl)benzaldehyde oxime with acetic anhydride. thieme-connect.de

Industrial-Scale Production Considerations

For larger scale production, efficiency, cost-effectiveness, and safety are paramount. Methodologies that utilize readily available starting materials and involve a minimal number of steps are preferred. The development of catalytic processes, such as copper-catalyzed intramolecular N-S bond formation, offers a promising avenue for scalable synthesis. mdpi.com

Applications in Advanced Chemical Research

The unique structural features of this compound make it a valuable tool in several areas of chemical research.

Role as a Synthetic Intermediate

This compound serves as a key starting material for the synthesis of more complex heterocyclic systems. For example, it can undergo annulation reactions with ynamides to construct 1,4-benzothiazepines, although steric hindrance from the methyl group can influence the reaction's success. acs.org It is also a precursor for the synthesis of 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides. researchgate.net

Applications in Medicinal Chemistry

The benzisothiazole scaffold is a well-established pharmacophore, and this compound is a valuable building block in this context. nih.govderpharmachemica.com Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. ontosight.ai For instance, it is a key intermediate in the synthesis of compounds like ziprasidone, which acts on serotonin (B10506) and dopamine (B1211576) receptors. chemicalbook.com

Applications in Materials Science

The electronic properties of the benzisothiazole ring system make it an attractive component for functional organic materials. Research is exploring the incorporation of this compound and its derivatives into polymers and other materials with potential applications in electronics and photonics. The sulfone derivatives, in particular, exhibit unique electronic and steric properties relevant to materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEGDNYLKMKZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210853 | |

| Record name | 1,2-Benzisothiazole, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6187-89-9 | |

| Record name | 1,2-Benzisothiazole, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006187899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1,2 Benzisothiazole and Its Derivatives

Classical and Established Synthetic Routes

Classical synthetic routes to 3-methyl-1,2-benzisothiazole and its derivatives often involve the construction of the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. These methods have been refined over the years to improve yields and substrate scope.

Condensation-Cyclization Approaches

Condensation-cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,2-benzisothiazoles. These methods typically involve the formation of a key intermediate through condensation, followed by an intramolecular cyclization to form the desired heterocyclic ring.

The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely employed method for the synthesis of benzothiazoles, which are structural isomers of 1,2-benzisothiazoles. This reaction typically leads to the formation of 2-substituted benzothiazoles. The mechanism involves the initial formation of a Schiff base between the amino group of 2-aminobenzenethiol and the carbonyl group of the aldehyde or ketone, followed by an intramolecular cyclization and subsequent oxidation to yield the benzothiazole (B30560) ring.

While this method is highly effective for the synthesis of 2-substituted benzothiazoles, its direct application for the synthesis of this compound is not straightforward as it would require a different pattern of reactivity and bond formation. The nucleophilic attack in this reaction typically proceeds from the sulfur atom to the imine carbon, leading to the 1,3-benzothiazole ring system.

The use of substituted 2-aminobenzenethiols can, in principle, lead to the formation of substituted benzisothiazole derivatives. Specifically, the cyclocondensation of 2-amino-3-methylbenzenethiol with various carbonyl reagents would be a logical approach to introduce the methyl group at a position that could potentially lead to the this compound skeleton.

However, the synthesis of the key starting material, 2-amino-3-methylbenzenethiol, has been reported to be challenging. For instance, attempts to prepare 2-amino-3-methylbenzenethiol via the Herz reaction with o-toluidine were unsuccessful, instead yielding 2-amino-5-chloro-3-methylbenzenethiol ijcrt.org. This difficulty in accessing the precursor limits the general applicability of this route.

Base-promoted intramolecular C–S bond coupling is a powerful strategy for the formation of sulfur-containing heterocyclic compounds. In the context of benzisothiazole synthesis, this approach would typically involve a precursor containing a leaving group on the benzene ring and a thioamide or related functionality. The base would then facilitate the intramolecular nucleophilic attack of the sulfur atom onto the aromatic ring, leading to the formation of the C-S bond and subsequent cyclization.

While this methodology has been successfully applied to the synthesis of various benzothiazole derivatives, specific examples leading to this compound are not extensively documented in the readily available literature. The regioselectivity of the cyclization would be a critical factor in determining the final product, and conditions would need to be optimized to favor the formation of the 1,2-benzisothiazole (B1215175) isomer. Research in this area has often focused on the synthesis of 2-substituted benzothiazoles through similar intramolecular C-S bond formation strategies. jsynthchem.comjsynthchem.com

A notable method for the synthesis of 3-substituted 1,2-benzisothiazole-1,1-dioxides involves the condensation-cyclization of dilithiated β-ketoesters with methyl 2-(aminosulfonyl)benzoate. In this approach, various β-ketoesters are treated with an excess of lithium diisopropylamide (LDA) to generate a dilithiated intermediate. This dianion then undergoes condensation with methyl 2-(aminosulfonyl)benzoate. The resulting intermediate, which is not isolated, spontaneously cyclizes to afford the 3-substituted 1,2-benzisothiazole-1,1-dioxide. researchgate.netresearchgate.net

This reaction has been shown to be effective for a range of β-ketoesters, leading to the corresponding 3-substituted derivatives in varying yields. The same dilithiated β-ketoesters can also condense with saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), although generally with lower yields compared to the reaction with methyl 2-(aminosulfonyl)benzoate. researchgate.netresearchgate.net The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported to sometimes improve the yields of these reactions. researchgate.net

Table 1: Synthesis of 3-Substituted 1,2-Benzisothiazole-1,1-dioxides from Dilithiated β-Ketoesters

| β-Ketoester Precursor | Electrophile | Product | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | Methyl 2-(aminosulfonyl)benzoate | This compound-1,1-dioxide | Not specified |

| Ethyl benzoylacetate | Methyl 2-(aminosulfonyl)benzoate | 3-Phenyl-1,2-benzisothiazole-1,1-dioxide | Not specified |

Synthesis from Saccharin and Related Precursors

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a readily available and versatile starting material for the synthesis of various 3-substituted 1,2-benzisothiazole derivatives. The carbonyl group at the 3-position is susceptible to nucleophilic attack, providing a convenient handle for the introduction of substituents.

The reaction of saccharin or its sodium salt with organometallic reagents, such as Grignard reagents or organolithium compounds, is a well-established method for the synthesis of 3-alkyl- and 3-aryl-1,2-benzisothiazole 1,1-dioxides. google.comrsc.org For the synthesis of this compound-1,1-dioxide, sodium saccharin is reacted with a methyl Grignard reagent, such as methylmagnesium chloride. google.com This reaction proceeds via nucleophilic addition of the methyl group to the carbonyl carbon, followed by dehydration to yield the desired product.

A key advantage of using the sodium salt of saccharin is that it requires only a single molar equivalent of the Grignard reagent, making the process more efficient and cost-effective compared to the reaction with saccharin itself, which requires two equivalents of the organometallic reagent. google.com

Table 2: Synthesis of this compound-1,1-dioxide from Saccharin Precursors

| Saccharin Precursor | Reagent | Product |

|---|---|---|

| Sodium Saccharin | Methylmagnesium chloride | This compound-1,1-dioxide |

Reactions with Organolithium Compounds

The synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides can be effectively achieved through the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium reagents. rsc.orgrsc.org This method involves the nucleophilic attack of the organolithium compound on the carbonyl group of the saccharin ring, followed by dehydration to yield the 3-substituted product. The high reactivity of organolithium reagents makes them suitable for this transformation, although careful control of reaction conditions is necessary to avoid side reactions. researchgate.netjustia.com The choice of the organolithium reagent directly determines the substituent at the 3-position. For instance, the use of methyllithium leads to the formation of this compound 1,1-dioxide.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Saccharin | Methyllithium | Diethyl ether | -10 °C | 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | Not specified | rsc.org |

Note: The product in this specific example is a derivative formed after the initial reaction with methyllithium.

Reactions with Grignard Reagents

Similar to organolithium compounds, Grignard reagents are extensively used for the synthesis of 3-alkyl- or aryl-1,2-benzisothiazole 1,1-dioxides from saccharin. rsc.orgrsc.org The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of saccharin. An improved process has been developed that utilizes a 1:1 molar ratio of a saccharin salt (e.g., sodium saccharin) and the Grignard reagent, which offers advantages in terms of reagent economy and reaction conditions. justia.com This method provides a direct route to compounds like this compound 1,1-dioxide by employing a methyl Grignard reagent.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium Saccharin | Methyl magnesium chloride | Tetrahydrofuran | Cooled in an ice-bath, then stirred overnight at room temperature | This compound-1,1-dioxide | Not specified | justia.com |

Intramolecular Cyclisation of N-Acyl-o,N-dilithiobenzenesulphonamides

The intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulphonamides represents another pathway to 3-substituted 1,2-benzisothiazole 1,1-dioxides. rsc.orgrsc.org This method involves the formation of a dilithio species from an N-acyl-o-aminobenzenesulphonamide, which then undergoes an intramolecular condensation to form the benzisothiazole ring system. However, this synthetic route is reported to provide the desired products in low yields, which may limit its practical applicability for large-scale synthesis. rsc.orgrsc.org

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| N-Acyl-o-aminobenzenesulphonamide | Organolithium reagent (e.g., n-Butyllithium) | Formation of dilithio species followed by heating | 3-Substituted 1,2-benzisothiazole 1,1-dioxide | Low | rsc.orgrsc.org |

N-Alkylation of Sodium Saccharin

N-alkylation of sodium saccharin is a straightforward method for the synthesis of N-substituted saccharin derivatives. rsc.org This reaction involves the nucleophilic substitution of a haloalkane by the saccharin anion. The use of sodium saccharin enhances the nucleophilicity of the nitrogen atom, facilitating the reaction with various alkylating agents. For instance, the reaction of sodium saccharin with dimethyl sulfate can yield 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Saccharin | Sodium Hydroxide, Dimethylsulfate | Water, Methanol | Dropwise addition, stirring for 20 min at room temperature | 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | 81 |

Transformations from Halogenated Benzonitrile Compounds

An alternative synthetic approach starts from halogenated benzonitrile compounds. For instance, 3-chloro-1,2-benzisothiazole (B19369) can serve as a precursor for this compound. semanticscholar.org The synthesis involves the reaction of 3-chloro-1,2-benzisothiazole with a suitable carbanion, such as the enolate of diethyl malonate, followed by hydrolysis and decarboxylation to introduce the methyl group at the 3-position. semanticscholar.orgthieme-connect.de This multi-step process allows for the transformation of a halogenated starting material into the desired 3-methyl derivative.

| Starting Material | Reagents | Reaction Steps | Final Product | Reference |

| 3-Chloro-1,2-benzisothiazole | 1. Diethyl malonate, Sodium ethoxide2. Ethanolic sodium ethoxide3. Hydrolysis and Decarboxylation | 1. Formation of diethyl (1,2-benzisothiazol-3-yl)malonate2. Conversion to ethyl (1,2-benzisothiazol-3-yl)acetate3. Formation of this compound | This compound | semanticscholar.orgthieme-connect.de |

Oxidation Strategies for Sulfone Formation

Selective Oxidation of the Sulfur Atom to Sulfone

The oxidation of the sulfur atom in the 1,2-benzisothiazole ring system to a sulfone (1,1-dioxide) is a key transformation. While direct oxidation of this compound is challenging due to the reported resistance of the methyl group to oxidation, semanticscholar.org general methods for the oxidation of sulfides to sulfones are well-established. These methods typically employ strong oxidizing agents. Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comnih.govprepchem.com The choice of oxidant and reaction conditions is crucial to achieve selective oxidation to the sulfone without affecting other functional groups in the molecule. The synthesis of saccharin derivatives often involves oxidation at an earlier stage of the synthetic sequence, as seen in the methods starting from saccharin itself, which already contains the sulfone moiety. rsc.orgrsc.org

| Substrate | Oxidizing Agent | Reaction Conditions | Product | Reference |

| Sulfides | Hydrogen Peroxide | Transition-metal-free, glacial acetic acid, room temperature | Sulfoxides (selective) | nih.gov |

| Sulfides | Hydrogen Peroxide / MWCNTs-COOH | Organic solvent-free, room temperature | Sulfones | prepchem.com |

| Sulfides | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | Sulfones |

Reagents and Conditions for Oxidation

The oxidative synthesis of this compound and its derivatives often commences from readily available precursors such as o-mercaptoacetophenone. A notable method involves the S-nitrosation of o-mercaptoacylphenones followed by an intramolecular aza-Wittig reaction to construct the 3-substituted benzisothiazole core.

In this approach, a key reagent is a nitrosating agent to form the S-nitroso intermediate. Isopentyl nitrite has been identified as an effective reagent for this transformation. The subsequent aza-Wittig reaction is facilitated by the use of a phosphine, such as EtPPh2, which has been shown to provide high yields. The choice of solvent is also crucial, with tetrahydrofuran (THF) being an efficient medium for this reaction sequence. Temperature control is paramount; the reaction is typically conducted at 0 °C to balance reaction time and the stability of intermediates.

Another oxidative approach involves the cyclization of 2-mercaptobenzamides in the presence of an oxidizing agent. While this has been extensively studied for benzo[d]isothiazol-3(2H)-ones, the principles can be applied to the synthesis of other benzisothiazole derivatives. Common oxidants in these systems include oxygen (O2), often in the presence of a catalyst. For the synthesis of related benzo[d]isothiazol-3(2H)-one-1-oxides, reagents such as hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (m-CPBA), and Selectfluor have been employed, highlighting a range of oxidative conditions available for the broader benzisothiazole family.

Electrochemical methods are also emerging as a sustainable approach for the oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which could potentially be adapted for the synthesis of this compound derivatives.

Interactive Data Table: Reagents and Conditions for Oxidation

| Starting Material | Oxidizing System | Key Reagents | Solvent | Temperature (°C) | Product |

| o-Mercaptoacetophenone | S-Nitrosation/Aza-Wittig | Isopentyl nitrite, EtPPh2 | THF | 0 | This compound |

| 2-Mercaptobenzamides | Catalytic Oxidation | O2, Cu(I) or Co(II) catalyst | Various | Ambient to elevated | Benzo[d]isothiazol-3(2H)-ones |

| Benzo[d]isothiazol-3(2H)-ones | Direct Oxidation | H2O2, m-CPBA, or Selectfluor | Various | Controlled | Benzo[d]isothiazol-3(2H)-one-1-oxides |

Mechanistic Insights into Oxidation Pathways

The formation of the 1,2-benzisothiazole ring via oxidation involves a series of well-defined mechanistic steps, including electrophilic attack and the formation of key intermediates.

Electrophilic Attack Mechanisms

In the synthesis of 3-substituted 1,2-benzisothiazoles from o-mercaptoacylphenones, the initial step is the S-nitrosation of the thiol group. This forms an S-nitrosothiol intermediate, which is susceptible to reaction with a phosphine. The subsequent intramolecular aza-Wittig reaction involves the nucleophilic attack of the nitrogen atom of the in situ-formed iminophosphorane onto the carbonyl carbon. This cyclization is a key step in forming the heterocyclic ring.

For oxidative cyclizations of 2-mercaptobenzamides, the mechanism can involve the initial oxidation of the thiol to a more electrophilic species, such as a sulfenyl halide or a related intermediate, which then undergoes intramolecular cyclization through nucleophilic attack by the amide nitrogen. In catalytic systems using molecular oxygen, the metal catalyst can facilitate the formation of a reactive sulfur species that is then attacked by the nitrogen atom.

Sulfoxide Intermediate Formation

While not always a directly isolated intermediate in the synthesis of this compound itself, sulfoxides are key intermediates in related synthetic transformations. For instance, the synthesis of certain benzisothiazole derivatives can proceed through the oxidation of a thioether to a sulfoxide. An acid-catalyzed thermolysis of a tert-butyl sulfoxide has been shown to be a viable method for the synthesis of 3-substituted aryl google.comresearchgate.netisothiazoles. In these cases, the sulfoxide acts as a precursor to a more reactive species that can undergo cyclization. The formation of sulfoxide intermediates is also central to the synthesis of 1,2-benzisothiazole-1,1-dioxides, where the sulfur atom is further oxidized.

Mitigation of Side Reactions and Over-oxidation

A key consideration in the synthesis of this compound is the prevention of unwanted side reactions and over-oxidation. One notable side reaction in the cyclization of o-mercaptoacetophenone oxime is the Beckmann rearrangement, which can lead to the formation of the isomeric 2-methylbenzothiazole (B86508). The reaction conditions, particularly the temperature of cyclization, can influence the ratio of the desired this compound to the benzothiazole byproduct.

In the case of the S-nitrosation/aza-Wittig pathway, temperature control is critical to prevent the decomposition of the unstable S-nitroso intermediates. Higher temperatures can lead to lower yields of the desired product.

Fortunately, the methyl group at the 3-position of the 1,2-benzisothiazole ring has been reported to be resistant to oxidation rsc.org. This inherent stability helps to prevent over-oxidation of the final product under many oxidative conditions. However, when using strong oxidizing agents, careful control of stoichiometry and reaction conditions is still necessary to avoid unwanted oxidation of other parts of the molecule.

Reaction Optimization Parameters

The optimization of reaction parameters is crucial for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of reagents, solvent, temperature, and reaction time.

In the S-nitrosation/aza-Wittig synthesis of 3-substituted benzisothiazoles, the choice of the nitrosation agent and the phosphine are critical. Isopentyl nitrite and EtPPh2 have been identified as optimal for this transformation. The solvent also plays a significant role, with THF being found to be the most efficient. Temperature is a key parameter to control, with lower temperatures generally favoring the stability of intermediates but requiring longer reaction times.

For catalytic oxidative cyclizations, the nature of the catalyst, the oxidant pressure (in the case of O2), and the reaction temperature are all important variables. The optimization of these parameters can lead to improved catalytic turnover and higher product yields. The use of additives can also be beneficial in some cases.

Interactive Data Table: Reaction Optimization Parameters for S-Nitrosation/Aza-Wittig Synthesis

| Parameter | Variation | Optimal Condition | Rationale |

| Nitrosation Agent | Various nitrites | Isopentyl nitrite | Higher yield of S-nitroso intermediate |

| Phosphine | Different phosphines | EtPPh2 | Efficient formation of iminophosphorane |

| Solvent | Various organic solvents | THF | Improved reaction efficiency |

| Temperature | -20°C to room temp. | 0°C | Balances reaction rate and intermediate stability |

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of benzisothiazole derivatives, several "green" approaches are being explored.

The use of water as a solvent is a key aspect of green chemistry, and some methods for the synthesis of benzisothiazole-related compounds have been developed in aqueous media. This reduces the reliance on volatile and often toxic organic solvents.

Catalyst-free methods are also gaining traction. For some benzothiazole syntheses, reactions can be carried out at room temperature in sustainable solvents like ethanol, with high atom economy and no toxic waste formation. While not yet specifically detailed for this compound, these principles are being actively applied to related heterocyclic systems.

Electrochemical synthesis represents another promising sustainable approach. By using electricity as a "reagent," the need for chemical oxidants can be eliminated, reducing waste and improving the environmental profile of the synthesis. Electrochemical methods have been successfully used for the intramolecular N–S bond formation in the synthesis of benzo[d]isothiazol-3(2H)-ones.

Photocatalytic Oxidation Methods

Photocatalytic oxidation has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions using light as an energy source. While the direct photocatalytic synthesis of this compound is not extensively documented, related studies on the synthesis of benzisothiazole and benzothiazole derivatives provide a strong basis for proposing plausible synthetic routes. These methods often involve the generation of reactive radical intermediates that can undergo cyclization to form the desired heterocyclic ring system.

One potential photocatalytic approach to this compound could involve the intramolecular cyclization of a suitable precursor, such as an o-thio-acetyl-substituted aniline derivative. In a hypothetical reaction, a photocatalyst, upon excitation by visible light, could initiate an electron transfer process, leading to the formation of a nitrogen or sulfur-centered radical. This radical could then attack the acetyl group, initiating a cyclization cascade to form the 1,2-benzisothiazole ring. Subsequent oxidation would yield the final product.

A study on the visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes demonstrated the feasibility of forming the thiazole (B1198619) ring via a radical pathway without the need for transition-metal catalysts. This suggests that a similar photocatalyst-free approach could potentially be developed for 1,2-benzisothiazole synthesis from appropriate precursors.

Research into the visible-light-induced synthesis of benzisothiazol-3-ones from 2-mercaptobenzamides further supports the potential of photocatalysis in constructing the 1,2-benzisothiazole core. This transformation proceeds via an intramolecular N-S bond formation, highlighting a key step that could be adapted for the synthesis of 3-substituted derivatives.

The selection of the photocatalyst is crucial for the efficiency of these reactions. Common photocatalysts used in related transformations include organic dyes like eosin Y and ruthenium or iridium complexes, which can be tailored to absorb light at specific wavelengths.

Table 1: Potential Photocatalytic Approaches for this compound Synthesis

| Precursor | Photocatalyst | Light Source | Proposed Key Step |

| 2-Thioacetylaniline | Eosin Y | Blue LED | Intramolecular radical cyclization |

| N-(2-mercaptophenyl)acetamide | Ru(bpy)₃(PF₆)₂ | Visible Light | Oxidative N-S bond formation |

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. The application of biocatalysis to the synthesis of this compound is a nascent field, with research primarily focused on the synthesis of related heterocyclic structures. However, the principles of enzymatic catalysis can be extrapolated to devise potential biocatalytic routes to the target molecule.

A plausible biocatalytic strategy could involve the use of an engineered enzyme, such as a cytochrome P450 monooxygenase or a Baeyer-Villiger monooxygenase, to catalyze the key ring-forming step. For instance, a genetically modified enzyme could be designed to recognize a specific precursor, like 2-acetylphenylsulfenamide, and catalyze its oxidative cyclization to this compound.

Another approach could be the enzymatic resolution of a racemic mixture of a chiral precursor to this compound, allowing for the synthesis of enantiopure derivatives. Lipases are commonly employed for such resolutions through enantioselective acylation or hydrolysis.

While direct enzymatic synthesis of the 1,2-benzisothiazole ring is not yet well-established, studies on the biocatalytic synthesis of other sulfur-containing heterocycles provide a proof of concept. For example, the use of carbene transferases for the intramolecular cyclopropanation of benzothiophenes showcases the potential of engineered enzymes to create complex heterocyclic scaffolds. This suggests that with further research and enzyme evolution, biocatalysts could be developed for the specific synthesis of this compound.

The development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also be a fruitful avenue. For instance, a chemical step could be used to synthesize a key precursor, which is then subjected to an enzymatic cyclization or modification.

Table 2: Potential Biocatalytic Strategies for this compound Synthesis

| Enzyme Class | Precursor | Transformation |

| Cytochrome P450 Monooxygenase | 2-Acetylphenylsulfenamide | Oxidative Cyclization |

| Lipase | Racemic precursor | Enantioselective Resolution |

| Engineered Transferase | Diazo-functionalized precursor | Intramolecular Cyclization |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,2 Benzisothiazole

Fundamental Reaction Types and Characteristics

The reactivity of 3-Methyl-1,2-benzisothiazole is dictated by the interplay of the fused benzene (B151609) and isothiazole (B42339) rings. The isothiazole moiety, with its sulfur and nitrogen heteroatoms, introduces specific reactive sites, while the benzene ring can undergo typical aromatic reactions, modulated by the fused heterocyclic system.

Oxidation Reactions

While direct oxidation studies on this compound are not extensively detailed in the reviewed literature, the oxidation of related benzo[d]isothiazol-3(2H)-ones provides insight into the potential oxidative pathways. The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides or S,S-dioxides.

Commonly, the oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides is achieved using various oxidizing agents. nih.gov Traditional methods have employed unstable peroxides like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA), or halogenated reagents. nih.gov More recent methodologies have utilized reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in an aqueous medium, which offers a more environmentally friendly and efficient approach. nih.gov

A plausible nucleophilic mechanism for the oxidation of a benzo[d]isothiazol-3(2H)-one derivative using Selectfluor involves the initial coordination of the substrate with Selectfluor, forming a transient fluorosulfonium salt. nih.gov This intermediate then reacts with water to form the desired S-oxide product. nih.gov Radical trapping experiments have suggested that a single-electron transfer (SET) mechanism may also be operative. nih.gov

| Starting Material | Oxidizing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-methylisothiazol-3(2H)-one | Selectfluor | DMF/H₂O | 2-Methylisothiazol-3(2H)-one-1-oxide | 91% nih.gov |

Reduction Reactions

Specific details on the reduction of this compound are limited in the available literature. However, general principles of reducing heterocyclic compounds can be applied. Catalytic hydrogenation is a common method for the reduction of heteroaromatic rings. tcichemicals.com Catalysts such as palladium on carbon (Pd/C) are frequently used for the hydrogenation of various functional groups and aromatic systems. tcichemicals.com

The reduction of related 3-substituted benzisoxazoles has been achieved through catalytic hydrogenation using a chiral ruthenium catalyst, leading to the reductive cleavage of the N–O bond. nih.gov This suggests that the N–S bond in this compound could potentially be cleaved under similar reductive conditions.

Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents for various functional groups. umass.edumasterorganicchemistry.commasterorganicchemistry.com NaBH₄ is generally selective for aldehydes and ketones, while LiAlH₄ can reduce a wider range of functional groups, including esters and amides. umass.edumasterorganicchemistry.commasterorganicchemistry.com The applicability of these reagents to the isothiazole ring in this compound would depend on the specific reaction conditions and the reactivity of the C=N bond within the heterocyclic system.

Substitution Reactions

The benzisothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions. The positions of substitution are influenced by the electron distribution within the fused ring system.

Electrophilic Aromatic Substitution: The benzene portion of the this compound ring is expected to undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. oneonta.edulumenlearning.comyoutube.commasterorganicchemistry.com The heterocyclic ring acts as a deactivating group, making the benzene ring less reactive than benzene itself. The directing effect of the fused isothiazole ring would determine the position of substitution (ortho, meta, or para to the fusion).

Nucleophilic Substitution: The isothiazole ring itself contains sites susceptible to nucleophilic attack. For instance, studies on 2-substituted benzothiazoles have shown that nucleophilic aromatic substitution (SNAr) can occur at the C-2 position. cas.cn In the case of this compound, the C-3 position, bearing the methyl group, is a potential site for nucleophilic attack, especially if a suitable leaving group is present. Reactions of 3-chloro-1,2-benzisothiazole (B19369) with various nucleophiles have been shown to proceed with fission of the thiazole (B1198619) ring, indicating that nucleophilic attack can occur at either the sulfur or chlorine atom. rsc.org

Influence of Benzothiazole (B30560) Ring Reactive Positions

The reactivity of the this compound molecule is governed by the distinct electronic nature of its different positions. The molecule possesses both nucleophilic and electrophilic sites on the ring system. evitachem.com

C-3 Position: The carbon atom at the 3-position is bonded to both a nitrogen and a sulfur atom, making it electron-deficient and a potential site for nucleophilic attack.

Nitrogen Atom: The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base.

Sulfur Atom: The sulfur atom can be a site for both nucleophilic and electrophilic attack, and as mentioned earlier, is susceptible to oxidation.

Benzene Ring: The carbocyclic ring can undergo electrophilic substitution, with the regioselectivity being influenced by the electron-withdrawing nature of the fused isothiazole ring.

Heterocyclic Ring Transformations and Rearrangements

Beyond simple substitution and redox reactions, this compound and its derivatives can undergo more complex transformations involving the rearrangement of the heterocyclic ring.

Ring Expansion to 1,2-Benzothiazine Frameworks

A significant reaction of the 1,2-benzisothiazole (B1215175) scaffold is its ability to undergo ring expansion to form the six-membered 1,2-benzothiazine ring system. This transformation typically involves the insertion of a single carbon atom into the isothiazole ring.

Recent studies have shown that benzoisothiazol-3-ones can undergo a metal-free ring-expansion to construct 2,3-dihydro-4H-benzo[e] evitachem.comresearchgate.netthiazin-4-ones. nih.gov One proposed mechanism involves an initial HI-mediated ring-opening of the benzoisothiazol-3-one to form a disulfide intermediate. nih.gov This intermediate can then react with a methylene (B1212753) source, such as that generated from Selectfluor, to undergo ring expansion. nih.gov

Another study demonstrated a photochemical ring expansion of 1,2-benzisothiazole 1,1-dioxides to 1,3-2H-benzothiazine 1,1-dioxides upon irradiation. researchgate.net Furthermore, base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can lead to the formation of 1,2-benzisothiazoles, which can then be further rearranged to 1,2-benzothiazines. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Benzoisothiazol-3-one | HI, DABCO·DCM | 2,3-dihydro-4H-benzo[e] evitachem.comresearchgate.netthiazin-4-one | Metal-free ring-expansion nih.gov |

| 1,2-benzisothiazole 1,1-dioxide | hv (254 nm), Methanol | 1,3-2H-benzothiazine 1,1-dioxide | Photochemical rearrangement researchgate.net |

Ring-Annulations for Novel Heterocyclic Systems

Ring-annulation reactions involving the 1,2-benzisothiazole core provide effective pathways to novel heterocyclic structures. Recent studies have focused on the use of ynamides as versatile reaction partners, which, depending on the reaction conditions, can lead to different classes of fused heterocyclic compounds. nih.govfigshare.com These transformations are typically catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govfigshare.comacs.org

The TMSOTf-catalyzed [5+2] annulation reaction between 1,2-benzisothiazoles and ynamides at room temperature serves as a direct method for synthesizing biologically important 1,4-benzothiazepines. figshare.comacs.org This protocol has been successfully applied to a range of ynamides and 1,2-benzisothiazoles substituted on the benzene ring. acs.org For instance, 3-chloro-1,2-benzisothiazole reacts efficiently with various internal ynamides to afford 1,4-benzothiazepines in high to excellent yields (80–97%). acs.org However, the substitution at the 3-position of the benzisothiazole ring is critical. When this compound was subjected to these reaction conditions, the desired 1,4-benzothiazepine product was not obtained, and the starting material was largely recovered unchanged. acs.org

By modifying the reaction conditions, specifically by increasing the temperature, the reaction between 1,2-benzisothiazoles and ynamides can be switched from a [5+2] annulation to a desulfurizative annulation pathway. nih.govacs.org This alternative route provides access to functionalized 3-aminoisoquinolines. figshare.comacs.org The transformation involves a ring-contraction and sulfur atom extrusion driven by aromatization. acs.org This protocol has proven effective for a variety of substituted 1,2-benzisothiazoles and ynamides, including N-Ms-substituted and oxazolidinone-substituted variants. acs.org The method is particularly valuable as it provides a general route to construct 4-alkyl-substituted 3-aminoisoquinolines, which are not readily accessible through other known methods. acs.org

Steric hindrance plays a decisive role in the outcome of the annulation reactions between 1,2-benzisothiazoles and ynamides. acs.org The key step of S–N bond cleavage in the proposed reaction mechanism is highly sensitive to steric effects. acs.org The failure of this compound to yield the 1,4-benzothiazepine product is attributed to the significant steric hindrance imposed by the methyl group, which is larger than a chlorine atom and impedes this critical bond-cleavage step. acs.org

Steric effects are also observed with substitutions on the benzene ring of the 1,2-benzisothiazole. While 5-methyl- and 6-methyl-1,2-benzisothiazoles react smoothly, substitutions at the 4- and 7-positions lead to a noticeable decrease in product yields, an effect also attributed to steric hindrance. acs.org

| 1,2-Benzisothiazole Substituent | Reaction Pathway | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro | [5+2] Annulation | 1,4-Benzothiazepine | 80-97 | acs.org |

| 3-Methyl | [5+2] Annulation | No Desired Product | 0 | acs.org |

| 5-Methyl | Desulfurizative Annulation | 6-Methyl-3-aminoisoquinoline | 96 | acs.org |

| 7-Methyl | Desulfurizative Annulation | 8-Methyl-3-aminoisoquinoline | Lower Yield | acs.org |

| 4-Methyl | Desulfurizative Annulation | 5-Methyl-3-aminoisoquinoline | Lower Yield | acs.org |

Thermal Chapman-Type Rearrangements

The benzisothiazole skeleton can undergo thermal rearrangements analogous to the classical Chapman rearrangement. A notable example is the thermal isomerization of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide to 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. conicet.gov.arresearchgate.net This [1,3']-isomerization occurs in the molten phase and is believed to proceed through an intermolecular mechanism rather than a classical intramolecular pathway. conicet.gov.ar

Computational models suggest that the intermolecular transfer of the methyl group is energetically preferred. conicet.gov.arresearchgate.net The primary driving force for this rearrangement is the thermodynamic stability of the product, which has a lower predicted energy (ca. 60 kJ mol⁻¹) due to reduced steric hindrance compared to the starting material. conicet.gov.arresearchgate.net Similarly, the Chapman-type rearrangement of a benzyl (B1604629) group from oxygen to nitrogen in 3-benzyloxy-1,2-benzisothiazole 1,1-dioxides has been shown to proceed via an ionic mechanism. core.ac.uk

Base-Induced Rearrangements (Diaza-Wittig Type)

The 1,2-benzisothiazole ring system is involved in base-induced rearrangements, notably those of the Diaza-Wittig type. While not a rearrangement of this compound itself, related precursors can rearrange to form the 1,2-benzisothiazole core. For example, the base-induced (t-BuOK) reaction of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can yield 1,2-benzisothiazoles through a diaza- acs.orgconicet.gov.ar-Wittig rearrangement. acs.org

Interestingly, the 1,2-benzisothiazole ring itself can be a substrate for a subsequent rearrangement. By altering the amount of base, the reaction pathway can be shifted. In the presence of a larger excess of base (e.g., 6 equivalents of t-BuOK), the initially formed 1,2-benzisothiazole can further rearrange into a 1,2-benzothiazine 1,1-dioxide, which represents a diaza- nih.govacs.org-Wittig type reaction. acs.org This demonstrates that the benzisothiazole system can be accessed and then transformed into a different heterocyclic ring under tunable basic conditions. acs.org

| Starting Material | Base (Equivalents) | Rearrangement Type | Major Product | Reference |

|---|---|---|---|---|

| 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide | t-BuOK (2 equiv.) | Diaza- acs.orgconicet.gov.ar-Wittig | 1,2-Benzisothiazole derivative | acs.org |

| 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide | t-BuOK (6 equiv.) | Diaza- nih.govacs.org-Wittig | 1,2-Benzothiazine 1,1-dioxide | acs.org |

| 1,2-Benzisothiazole derivative | t-BuOK (6 equiv.) | Ring Expansion | 1,2-Benzothiazine 1,1-dioxide | acs.org |

Deep-Seated Rearrangements of the Benzisothiazole System

The benzisothiazole system is susceptible to deep-seated rearrangements that significantly alter the core heterocyclic structure. One of the most profound examples is the desulfurizative annulation with ynamides under heating. acs.org This reaction proceeds through a ring-contraction of an intermediate species, followed by the complete extrusion of the sulfur atom from the ring, ultimately driven by the formation of a stable aromatic isoquinoline (B145761) system. acs.org This transformation represents a fundamental reconstruction of the molecular scaffold.

Another deep-seated rearrangement is the base-induced ring expansion of the 1,2-benzisothiazole ring into the isomeric 1,2-benzothiazine system. acs.org This process, which can be considered a Diaza- nih.govacs.org-Wittig reaction, involves the cleavage of the C-S bond within the five-membered ring and the formation of a new C-N bond to generate a six-membered ring. The ability to selectively tune this rearrangement by controlling the amount of base highlights the intricate reactivity of the benzisothiazole core. acs.org

Specific Reaction Mechanisms

The reactivity of the 1,2-benzisothiazole scaffold is characterized by several key mechanistic pathways, including nucleophilic attack, bond-forming cyclizations, and functionalization reactions.

Nucleophilic Attack and Intramolecular Cyclization Mechanisms

The 1,2-benzisothiazole ring system is susceptible to nucleophilic attack, which can result in either direct substitution or a complete rearrangement of the heterocyclic core. Studies on 3-chloro-1,2-benzisothiazole demonstrate that the course of the reaction is highly dependent on the nature of the nucleophile. rsc.org

Mechanisms involving nucleophilic attack at either the sulfur or chlorine atom have been proposed. rsc.org For many strong nucleophiles, the reaction proceeds via an initial attack on the sulfur atom, which induces the cleavage of the weak N–S bond. This ring-opening step forms an intermediate S-substituted o-cyanothiophenol. semanticscholar.orgrsc.org This intermediate can then undergo a subsequent intramolecular cyclization, attacking the cyano group to form a new ring, ultimately yielding 3-aminobenzo[b]thiophen derivatives. semanticscholar.orgrsc.org

This pathway has been observed with a range of carbanions and other nucleophiles:

Carbanions : Pentane-2,4-dione, ethyl acetoacetate, and diethyl malonate react in the presence of a base to form substituted 3-aminobenzo[b]thiophens. semanticscholar.orgrsc.org

Cyanide : The reaction with sodium cyanide leads to a mixture of products arising from ring fission, including o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulfide. rsc.org

Organolithium Reagents : n-butyl-lithium results in the ring-opened product o-(n-butylthio)benzonitrile. rsc.org

In contrast, some nucleophiles can achieve direct substitution at the 3-position without causing ring fission. For example, treatment with ethanolic sodium ethoxide affords 3-ethoxy-1,2-benzisothiazole, indicating a more classical nucleophilic aromatic substitution pathway. rsc.org

Intramolecular cyclization is also a fundamental mechanism for the synthesis of the 1,2-benzisothiazole ring itself. A common strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which facilitates the coupling of N–H and S–H bonds to form the defining N–S bond of the heterocycle. nih.govmdpi.com

C–S and N–S Bond Formation Processes

The formation of the C–S and N–S bonds is central to the synthesis of the 1,2-benzisothiazole core. Various catalytic systems have been developed to efficiently construct the ring system, often through cascade reactions.

N–S Bond Formation: This is typically the key ring-closing step.

Copper-catalyzed cyclization : Cu(I) catalysts are effective in promoting the intramolecular N–S bond formation from 2-mercaptobenzamides, using oxygen as the sole oxidant. nih.govmdpi.com

Cobalt-catalyzed cyclization : Heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS) have been used to synthesize 1,2-benzisothiazol-3(2H)-ones in aqueous media. nih.govresearchgate.net

Electrochemical cyclization : Electrochemistry provides a green alternative to chemical oxidants for achieving the dehydrogenative cyclization to form the N–S bond. nih.gov

C–S and N–S Bond Formation Cascades: Many synthetic approaches build the ring through a sequence where C–S bond formation is followed by N–S cyclization.

From 2-halobenzamides : Copper-catalyzed reactions of 2-halobenzamides with sulfur sources like elemental sulfur (S₈) or carbon disulfide (CS₂) enable a cascade process of C–S bond formation followed by N–S bond cyclization. nih.gov The use of elemental sulfur is considered an economical and low-toxicity method. researchgate.net

Via C–H Activation : A modern approach involves a copper-mediated cascade that begins with the activation of a C–H bond on a benzamide, followed by C–S and N–S bond formation using elemental sulfur. researchgate.netacs.org The addition of TBAI (tetrabutylammonium iodide) has been found to be crucial for the success of this transformation. acs.org

Below is a table summarizing various methods for the synthesis of the 1,2-benzisothiazol-3(2H)-one core, highlighting the bond formation strategy.

| Starting Material | Reagents/Catalyst | Bond Formation Strategy | Ref. |

| 2-Mercaptobenzamides | Cu(I), O₂ | Intramolecular N–S | nih.govmdpi.com |

| 2-Mercaptobenzamides | CoPcS, O₂, H₂O | Intramolecular N–S | nih.govresearchgate.net |

| 2-Mercaptobenzamides | Electrochemical | Intramolecular N–S | nih.gov |

| 2-Halobenzamides | S₈, CuCl | Intermolecular C–S, then Intramolecular N–S | nih.gov |

| 2-Halobenzamides | CS₂, Cu(I), L-proline | Intermolecular C–S, then Intramolecular N–S | nih.gov |

| Benzamides | Elemental Sulfur, Cu(II) | C–H Activation / C–S / N–S Cascade | researchgate.netacs.org |

C–H Functionalization Methodologies

While C–H functionalization is a prominent strategy in modern organic synthesis, its application to the pre-formed this compound ring is not extensively documented. In contrast, the isomeric benzothiazole system undergoes well-studied regioselective C2–H functionalization. nih.govresearchgate.netlookchem.comacs.org

For the 1,2-benzisothiazole family, C–H functionalization has been primarily exploited as a method for the de novo synthesis of the heterocyclic core rather than for the modification of an existing ring. researchgate.netacs.org Research by Wu, Shi, and co-workers demonstrated a copper-mediated synthesis of benzo[d]isothiazolones that relies on an initial C–H activation of benzamides. researchgate.net This is followed by a C–S/N–S bond formation cascade using elemental sulfur as the sulfur source. researchgate.netacs.org This approach represents an efficient pathway to the core structure, bypassing the need for pre-functionalized starting materials like 2-halobenzamides.

Dimerization Kinetics and Mechanistic Studies

Specific studies focusing on the dimerization kinetics or mechanisms of this compound are not widely reported in the scientific literature. The reactivity of the 1,2-benzisothiazole core is typically dominated by reactions involving nucleophilic attack, ring-opening, or side-chain modifications. However, complex transformations involving a "self-dimerization process" have been noted in related systems under specific conditions. For instance, the HI-mediated ring-expansion of benzisothiazol-3-one can proceed through an intermediate that reacts with itself to form more complex, dimeric structures. mdpi.com This, however, is a multi-step synthetic transformation rather than a simple dimerization of the parent heterocycle.

Reactivity Modulation by Sulfone Groups

The oxidation of the sulfur atom in the 1,2-benzisothiazole ring to a sulfone (1,1-dioxide) dramatically alters the molecule's electronic properties and reactivity. The resulting 1,2-benzisothiazole-3-one-1,1-dioxide scaffold, commonly known as saccharin, and its derivatives are a widely investigated class of compounds. thieme-connect.com

The sulfone group acts as a powerful electron-withdrawing group, which has several significant consequences:

Structural Effects : The presence of the dioxide group enforces a planar geometry on the benzisothiazole moiety. researchgate.netnih.gov

Increased Stability : The 1,2-benzisothiazole 1,1-dioxide core is a highly stable ring system. This stability is evident in rearrangement reactions where other heterocyclic systems contract to form this favored structure. For example, 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can undergo a base-induced, diaza- nih.govnih.gov-Wittig rearrangement to furnish 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides. acs.orgmdpi.com

Modified Synthesis Routes : The synthesis of these sulfones can be achieved through the oxidation of the corresponding 1,2-benzisothiazol-3-ones. The degree of oxidation can be controlled; selective oxidation to the 1-oxide (sulfoxide) is possible using specific reagents like m-CPBA or by reacting thioether precursors with halogenating agents in the presence of water. thieme-connect.com Harsher conditions can lead to the fully oxidized 1,1-dioxide (sulfone). thieme-connect.com

Biological Activity : The electronic changes imparted by the sulfone group are crucial for the biological activity of many derivatives, which have been investigated as enzyme inhibitors and for other medicinal applications. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1,2 Benzisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the molecular structure of 3-Methyl-1,2-benzisothiazole by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR Spectral Analysis

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Data represents typical ranges for the benzisothiazole scaffold and may vary based on solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.8 | Singlet (s) |

| Aromatic Protons (H4-H7) | 7.3 - 8.1 | Multiplet (m) |

Carbon-13 NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Notably, the quaternary carbons involved in the ring fusion (C3a and C7a) and the carbon atom double-bonded to nitrogen (C3) exhibit characteristic downfield shifts. thieme-connect.de

In the ¹³C NMR spectra of 3-alkyl-1,2-benzisothiazoles, the signal for the C3 carbon typically appears in the range of δ 161–165. thieme-connect.de The C3a ring-fusion carbon resonance is generally found at δ 128–130, while the C7a carbon, adjacent to the nitrogen atom, resonates further downfield at approximately δ 148–153 when measured in deuterated chloroform (B151607) (CDCl₃). thieme-connect.de

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data based on typical ranges for 3-alkyl-1,2-benzisothiazoles in CDCl₃. thieme-connect.de

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

|---|---|

| -CH₃ | ~20 |

| Aromatic Carbons (C4-C7) | 122 - 135 |

| C3a | 128 - 130 |

| C7a | 148 - 153 |

| C3 | 161 - 165 |

Flow ¹H NMR for Kinetic Studies

Flow ¹H NMR spectroscopy is a sophisticated technique for real-time monitoring of chemical reactions, enabling the determination of kinetic parameters. guidechem.com In contrast to static batch-mode reactions, flow chemistry involves the continuous introduction of reagents into a reactor, with the product stream flowing through the NMR probe for analysis. guidechem.comresearchgate.net This methodology allows for the study of reaction kinetics by observing the concentration changes of reactants, intermediates, and products as a function of time or position within the flow reactor. acs.org

For reactions involving this compound, such as alkylation or ring-opening, flow NMR can provide invaluable mechanistic insights. By continuously monitoring the reaction mixture, one can track the disappearance of signals corresponding to the starting material and the concurrent appearance of new signals from the product(s). This data facilitates the calculation of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions like temperature and residence time. researchgate.net Techniques such as stopped-flow NMR, where the flow is halted for data acquisition, are particularly effective for studying fast, off-equilibrium chemical reactions. acs.orgliverpool.ac.uk

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction (SC-XRD) for Stereochemical Assignment

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of a molecule's structure. While specific crystallographic data for the parent this compound is not detailed in the available literature, analysis of closely related derivatives, such as 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, illustrates the power of this technique.

In such an analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The data reveals the unit cell dimensions and space group of the crystal. For the aforementioned derivative, the crystal system was determined to be monoclinic with the space group P2₁/m. The analysis further reveals that the benzisothiazole moiety is planar. This structural information is critical for understanding the molecule's physical properties and reactivity. The precise atomic coordinates obtained from SC-XRD are essential for confirming stereochemical assignments and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Utilization of SHELX Programs for Structure Refinement

The raw diffraction data obtained from an SC-XRD experiment must be processed and refined to yield a final, accurate molecular structure. The SHELX suite of programs is a widely used and powerful tool for this purpose. The process typically involves two main stages: structure solution and structure refinement.

Initially, a program like SHELXS or SHELXT uses direct methods or Patterson methods to solve the "phase problem" and generate an initial model of the electron density and atomic positions. thieme-connect.de Following this, the SHELXL program is employed for full-matrix least-squares refinement. This iterative process refines the atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal motion) to achieve the best possible agreement between the experimentally observed diffraction data (the .hkl file) and the data calculated from the structural model (the .ins file). thieme-connect.de The quality of the final refined structure is assessed by metrics such as the R-factor (residual factor), which quantifies the goodness of fit. SHELXL can also model complex phenomena such as atomic disorder and twinning, making it an indispensable tool for crystallographers.

ORTEP-III for Thermal Ellipsoid Diagrams

Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP) is a critical tool in crystallography for the visualization of molecular structures. nist.gov An ORTEP-III diagram illustrates the anisotropic displacement parameters of atoms in a crystal lattice, where atoms are represented by ellipsoids. researchgate.net The size and orientation of these ellipsoids indicate the probability of finding an atom's center at a particular point, reflecting its thermal vibration within the crystal. researchgate.net Typically, these ellipsoids are drawn at a 50% probability level. researchgate.net

Analysis of Bond Angles and Dihedral Angles

The precise geometry of this compound is defined by its bond angles and dihedral angles, which are best determined through X-ray crystallography. In the absence of specific crystallographic data for the title compound, the data for 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can serve as a reference. researchgate.net

The benzisothiazole ring system is largely planar. researchgate.net The internal bond angles of the fused benzene (B151609) and isothiazole (B42339) rings are expected to deviate slightly from the ideal angles of a regular hexagon (120°) and pentagon (108°) due to the strain of fusion and the different electronegativities of the constituent atoms (carbon, nitrogen, and sulfur). For instance, the C-S-N angle within the five-membered ring will be significantly smaller than the internal angles of the benzene ring.

The dihedral angles, which describe the rotation around a bond, are crucial for defining the three-dimensional shape of the molecule. For the benzisothiazole core, the dihedral angles would be close to 0° or 180°, confirming its planarity. researchgate.net The orientation of the methyl group relative to the ring is determined by the dihedral angle involving the atoms of the methyl group and the atoms of the isothiazole ring to which it is attached.

Table 1: Representative Bond Angles for a Substituted Benzisothiazole System

| Atoms | Angle (°) |

| C-S-N | ~95-100 |

| S-N-C | ~110-115 |

| N-C-C (ring) | ~115-120 |

| C-C-C (benzene) | ~118-122 |

Note: These are approximate values based on related structures and are for illustrative purposes.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The IR spectrum of this compound is expected to show a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: These bands typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methyl group will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C stretching: The aromatic ring will have characteristic stretching vibrations between 1450 and 1600 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond in the isothiazole ring is expected to absorb in the 1500-1650 cm⁻¹ region.

C-S and S-N stretching: These vibrations occur at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

For comparison, the parent compound benzothiazole (B30560) shows characteristic IR bands that would be present, with some shifts, in the spectrum of its 3-methyl derivative. nist.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the infrared spectrum and aid in the assignment of experimental bands. researchgate.net

Table 2: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Methyl C-H Stretch |

| 1650-1500 | C=N Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1450-1350 | Methyl C-H Bend |

| Below 1000 | C-S, S-N Stretches, Ring Deformations |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. ias.ac.in While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. ias.ac.in Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also be expected to show the characteristic vibrations of the benzisothiazole ring and the methyl group. The aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule, in particular, tend to give rise to intense Raman scattering. The C-S and S-N stretching vibrations are also typically observable in the Raman spectrum. The FT-Raman spectrum of the parent benzothiazole has been studied and provides a basis for the interpretation of the spectrum of its derivatives. researchgate.netcore.ac.uk

Ultraviolet-Visible (UV/Vis) Spectroscopy for Intermolecular Interactions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The benzisothiazole ring system is a chromophore, meaning it is the part of the molecule that absorbs light. The UV/Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. The NIST Chemistry WebBook provides UV/Visible spectral data for the parent benzothiazole, which shows characteristic absorption maxima. nist.gov

Intermolecular interactions, such as hydrogen bonding or π-π stacking, can influence the electronic environment of the chromophore and thus cause shifts in the absorption maxima (λmax). A red shift (bathochromic shift) to a longer wavelength or a blue shift (hypsochromic shift) to a shorter wavelength can be observed. By studying the UV/Vis spectrum of this compound in different solvents of varying polarity and hydrogen bonding capability, it is possible to gain insights into the nature of the intermolecular forces at play. For example, solvents that can engage in hydrogen bonding with the nitrogen atom of the isothiazole ring may cause a shift in the n → π* transition.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion would proceed through various pathways, leading to the formation of smaller, stable cations. Common fragmentation patterns for aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals.

While the direct mass spectrum for this compound is not provided in the search results, the mass spectrum of 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide from the NIST WebBook offers a valuable comparison for a related structure. nist.govnist.gov The fragmentation of aromatic systems is often characterized by the stability of the resulting ions. libretexts.org For this compound, one might expect fragmentation pathways involving the loss of the methyl group, cleavage of the isothiazole ring, or loss of sulfur-containing fragments. The analysis of these fragment ions allows for the confirmation of the molecular structure.

Table 3: Hypothetical Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| 149 | [M]⁺˙ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 104 | [M - S, -H]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: These are predicted fragments based on general fragmentation principles and the structure of the molecule.

Computational Chemistry and Theoretical Modeling of 3 Methyl 1,2 Benzisothiazole

Density Functional Theory (DFT) Investigations

DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It has been successfully applied to benzisothiazole derivatives to understand their geometry, electronic properties, and spectroscopic features.

DFT calculations are instrumental in tuning the electronic properties of benzisothiazole derivatives for specific applications, such as in organic electronics. By studying the effects of different substituent groups, researchers can modulate key electronic parameters. For instance, the introduction of electron-donating groups (like -CH₃) or electron-withdrawing groups (-NO₂) significantly influences the optoelectronic and charge transport properties of the benzothiazole (B30560) core. nih.gov

Theoretical studies on various benzothiazole and benzothiazine derivatives have shown that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be controlled. In some derivatives, the HOMO is delocalized over one part of the molecule while the LUMO is localized on the benzothiazole moiety, indicating a clear intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule. researchgate.net This ability to engineer the electronic landscape is crucial for designing molecules with desired functionalities for use in organic field-effect transistors (OFETs), photovoltaics, and organic thin-film transistors (OTFTs). nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the interaction between the HOMO and the LUMO of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic behavior. sciencepub.net

In studies of benzothiazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. ukm.my A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. sciencepub.net For example, in a study of substituted benzothiazolyl-benzoylthiourea compounds, the HOMO was located on the benzothiazole moiety, while the LUMO was found on the benzoylthiourea (B1224501) fragment, indicating that electrons have a high affinity to delocalize from the benzothiazole (donor) to the benzoylthiourea (acceptor). ukm.my

The energies of the HOMO and LUMO are also correlated with the ionization potential and electron affinity, respectively. Computational studies on a series of benzothiazole derivatives showed that substituting an electron-withdrawing -NO₂ group lowered both the HOMO and LUMO energy levels, resulting in a reduced energy gap and enhanced charge transport properties. nih.gov

| Compound Derivative | EHOMO (S0) | ELUMO (S0) | Egap (S0) |

|---|---|---|---|

| Comp1 (thiophene-based) | -5.59 | -1.95 | 3.64 |

| Comp2 (furan-based) | -5.58 | -1.88 | 3.70 |

| Comp3 (furan-based with -NO2) | -6.18 | -3.35 | 2.83 |

| Comp4 (thiophene-based with -CH3) | -5.52 | -1.92 | 3.60 |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing sulfur, like 3-Methyl-1,2-benzisothiazole, it is crucial to select a basis set that can adequately describe the electronic structure, particularly around the hypervalent sulfur atom in related dioxides.

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used and has been shown to provide reliable results for benzothiazole systems. nih.govresearchgate.netresearchgate.net

The selection of the basis set is equally important. Pople-style basis sets, such as 6-31G or 6-311G, are frequently employed. For enhanced accuracy, these are augmented with polarization functions (e.g., (d,p)) and diffuse functions (+ or ++). Polarization functions allow for non-spherical distribution of electron density, which is essential for describing bonding accurately. Diffuse functions are necessary for describing anions, excited states, and systems with lone pairs of electrons more accurately.

Chemical reactions and spectroscopic measurements are often performed in solution, where solvent molecules can significantly influence the electronic properties of the solute. Computational models can account for these effects, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). imist.ma